B-Tamp

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

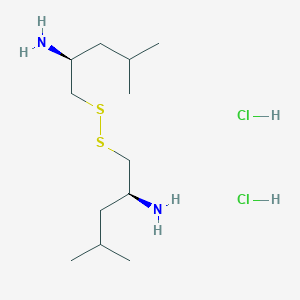

(2S)-1-[[(2S)-2-amino-4-methylpentyl]disulfanyl]-4-methylpentan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H/t11-,12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLYONZOWYVALX-AQEKLAMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CSSC[C@H](CC(C)C)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920680 | |

| Record name | 1,1'-Disulfanediylbis(4-methylpentan-2-amine)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112157-33-2 | |

| Record name | Bis(1-thio-2-amino-4-methylpentane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112157332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Disulfanediylbis(4-methylpentan-2-amine)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of B Tamp

Novel Synthetic Routes and Strategies for B-Tamp Scaffolds

The synthesis of this compound (Leucinethiol) fundamentally involves the formation of a disulfide bond between two L-leucine derived thiol moieties. While specific detailed novel synthetic routes for (L-Leucinethiol)2 2 HCl are not extensively detailed in general literature, the principles of synthesizing such disulfide compounds from amino acid precursors are well-established within organic chemistry. Strategies often involve the reduction of a protected L-leucine derivative to its thiol form, followed by controlled oxidation to form the disulfide bond.

Chemo- and Regioselective Synthesis of this compound Analogues

The development of this compound analogues often necessitates precise chemo- and regioselective synthetic approaches to introduce specific modifications while preserving desired functionalities. Research on synthetic analogues of L-leucinethiol has explored substitutions at the carbon alpha to the thiol groups, leading to derivatives such as methyl, methyl carboxylate, and carboxamide variants. nih.gov These studies highlight the importance of selective reactions to control the position of introduced groups. In broader contexts, chemo- and regioselectivity in synthesis are achieved through careful selection of reagents, protecting groups, and reaction conditions. For instance, highly selective functionalization of α-hydroxy-β-amino acid scaffolds, which share structural similarities with precursors to Leucinethiol, has been achieved with high diastereo- and regioselectivity. researchgate.net The strategic design of sulfonyl acrylate (B77674) reagents has also enabled site-selective chemical conjugation to proteins, demonstrating the potential for precise modification based on subtle reactivity differences in local microenvironments. nih.gov

Catalytic Methodologies in this compound Synthesis

Catalytic methodologies play a pivotal role in modern organic synthesis, offering enhanced efficiency, selectivity, and often milder reaction conditions. While direct catalytic synthesis of this compound is not widely reported, the broader field of amino acid and thiol chemistry provides relevant insights. For example, catalytic asymmetric synthesis is crucial for producing specific enantiomers of amino acids, which are the building blocks of Leucinethiol. wikipedia.orgnobelprize.org Enzymes, such as aminopeptidases, which are inhibited by Leucinethiol, can themselves act as catalysts in various biochemical transformations. acs.orgcore.ac.uk The use of metal-free ring-opening reactions of aziridines with silyl (B83357) chalcogenides represents a regioselective route to β-amino thiols, a class of compounds structurally related to the Leucinethiol monomer. researchgate.net These catalytic approaches contribute to the development of more efficient and controlled synthetic pathways for complex molecules like this compound.

Sustainable and Green Chemistry Approaches to this compound Production

Green chemistry principles are increasingly integrated into chemical synthesis to minimize environmental impact and promote sustainability. patheon.comunep.org For the production of this compound, this would involve strategies aimed at reducing waste, conserving energy, and eliminating the use of hazardous substances. Key aspects of green chemistry applicable to this compound production include:

Waste Prevention: Designing synthetic routes that minimize or eliminate the generation of byproducts. unep.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. unep.org

Less Hazardous Chemical Syntheses: Developing methods that use and generate substances with little or no toxicity. unep.org

Catalysis: Utilizing catalytic reagents (as discussed in 2.1.2) to enhance reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. ijnc.ir Biocatalysis, specifically, offers a greener alternative as enzymes are biodegradable and often produced from renewable feedstocks. acs.orgijnc.irnih.gov

Renewable Feedstocks: Employing starting materials derived from renewable sources. L-leucine, the precursor to Leucinethiol, is a natural amino acid and thus a renewable resource. nih.gov

Safer Solvents and Auxiliaries: Substituting hazardous solvents with more innocuous ones, or reducing solvent usage through techniques like solvent-free reactions or aqueous-phase reactions. patheon.comunep.orgijnc.ir

These approaches collectively aim to make the production of this compound more environmentally friendly and economically viable.

Design and Synthesis of this compound Derivatives and Conjugates

The design and synthesis of this compound derivatives and conjugates are driven by the desire to modulate its biological activity and expand its utility in various research and potential therapeutic applications.

Structure-Activity Relationship (SAR) Driven Derivatization of this compound

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological function. Leucinethiol is recognized as a potent inhibitor of aminopeptidases, including aminopeptidase (B13392206) N (APN) and insulin-regulated aminopeptidase (IRAP), and a submicromolar inhibitor of ERAP1 and ERAP2. researchgate.netnih.govresearchgate.net SAR investigations have shown that altering the carbon alpha to the thiol groups in L-leucinethiol can significantly impact its inhibitory potency. For example, substituting this carbon with methyl, methyl carboxylate, or carboxamide derivatives resulted in much weaker aminopeptidase inhibitors. nih.gov

The following table summarizes some key SAR findings related to Leucinethiol and its analogues:

| Compound | Target Aminopeptidase(s) | Inhibition Constant (Ki) / IC50 | Reference |

| L-Leucinethiol (38) | Microsomal aminopeptidase (APN) from porcine kidney | 22 nM (competitive inhibitor) | nih.gov |

| L-Leucinethiol | APN, IRAP, ERAP1, ERAP2 | Low nanomolar (APN, IRAP), Submicromolar (ERAP1, ERAP2) | researchgate.net |

| 2-thiolbestatin analogue (6) | AP-M | 4.4 µM | nih.gov |

| 2-thiolbestatin analogue (6) | LAP | 0.55 µM | nih.gov |

| 2-thiolbestatin analogue (6) | AP-B | 4.6 nM | nih.gov |

| Thioamide analogue of bestatin (B1682670) (49) | AP-M | 40 µM | nih.gov |

| Thioamide analogue of bestatin (49) | LAP | 0.33 µM | nih.gov |

| Thioamide analogue of bestatin (49) | AP-B | 2.4 µM | nih.gov |

| L-Leucinethiol (4) analogues (α-substituted) | Aminopeptidases (general) | Much weaker inhibitors | nih.gov |

These findings underscore the critical role of specific structural motifs, particularly around the thiol group, for optimal interaction with the active sites of aminopeptidases. SAR analysis of leucine (B10760876) derivatives, more broadly, has also highlighted the importance of features like carbonyl oxygen, alkoxy oxygen of the carboxyl group, amino group, hydrophobic side chain, L-configuration, and appropriate side chain length for cellular uptake and activation of mTORC1-mediated signaling. nih.gov This systematic approach guides the rational design of new this compound derivatives with tailored biological profiles.

Functionalization of this compound for Specific Research Applications

Functionalization of this compound involves chemically modifying the compound to attach other molecules or to impart new properties, enabling its use in diverse research applications. Given its nature as a disulfide of an amino acid derivative, this compound offers various sites for functionalization, including the disulfide bond, the amino groups, and potentially the side chains of the leucine moieties.

A primary application of Leucinethiol is its widespread use in cellular assays as a nonselective aminopeptidase inhibitor. researchgate.netresearchgate.netcapstone-etn.eunih.gov This inherent inhibitory activity makes it a valuable tool for studying the roles of aminopeptidases in various biological processes. Beyond its direct use as an inhibitor, this compound's structure lends itself to further derivatization for enhanced or novel applications.

Potential functionalization strategies and applications include:

Conjugation to Biomolecules: this compound could be conjugated to peptides, proteins, or nucleic acids to create probes for studying enzyme-inhibitor interactions, or to deliver the inhibitor to specific cellular targets. Functionalization of nanoparticles with amino acids and peptides has been shown to enhance specificity and efficacy in drug and gene delivery systems. core.ac.uk

Attachment to Solid Supports: Immobilizing this compound onto solid phases could facilitate affinity chromatography for purifying aminopeptidases or for developing biosensors.

Introduction of Reporter Tags: Functionalizing this compound with fluorescent tags, biotin, or other detectable labels would allow for its visualization and tracking in biological systems, aiding in the study of its distribution and binding. For example, activity-based probes for metallo-aminopeptidases have been synthesized based on inhibitor scaffolds, amenable to 'click' chemistry labeling for use in live cells. researchgate.net

Material Science Applications: The thiol and amino functionalities could be utilized to graft this compound onto various materials, potentially creating surfaces with specific biochemical properties or controlled release capabilities. Functionalized magnetic nanoparticles, for instance, are being explored for biomedical applications like imaging and drug delivery. core.ac.ukacs.org

The inherent chemical reactivity of the thiol and amino groups in this compound provides a versatile platform for derivatization, allowing researchers to tailor its properties for a broad spectrum of scientific investigations and the development of new chemical tools.

Nanoconjugation and Material Integration Strategies for this compound Derivatives

While specific detailed research findings on the nanoconjugation of this compound (Leucinethiol) derivatives are not extensively documented, its inherent chemical structure, particularly the presence of thiol (-SH) and disulfide (-S-S-) functionalities, suggests several promising strategies for nanoconjugation and material integration. Thiols are well-known for their strong affinity for various metallic nanoparticles, especially gold, forming stable self-assembled monolayers. Disulfide bonds can also be engineered into polymeric or inorganic nanocarriers, offering responsive release mechanisms under reducing conditions.

Potential Strategies for Nanoconjugation and Material Integration:

Gold Nanoparticle Conjugation: this compound derivatives containing free thiol groups could readily conjugate to gold nanoparticles (AuNPs) via robust gold-sulfur bonds. This strategy is widely used in nanomedicine for drug delivery, imaging, and sensing, leveraging the unique optical and electronic properties of AuNPs. smartscience.co.th

Polymeric Nanocarriers: this compound or its derivatives could be incorporated into polymeric nanocarriers through covalent linkages or encapsulation. For instance, disulfide bonds could be utilized as cleavable linkers in polymer backbones or side chains, enabling the release of this compound in response to intracellular reducing environments (e.g., high glutathione (B108866) concentrations). This is a common strategy for targeted drug delivery.

Liposomal Integration: Given its solubility and potential for hydrophobic modifications (e.g., through derivatization), this compound derivatives might be integrated into liposomal formulations. This could involve covalent attachment to the lipid bilayer or encapsulation within the aqueous core, enhancing stability, bioavailability, and targeted delivery.

Mesoporous Silica Nanoparticles (MSNs): The porous structure of MSNs offers a versatile platform for loading and controlled release of small molecules. This compound derivatives could be adsorbed onto the surface or encapsulated within the pores of MSNs, potentially with surface modifications to control release kinetics or enable targeting.

These strategies leverage the fundamental chemical properties of this compound to design advanced materials and nanoconjugates for various applications, particularly in fields requiring precise delivery or interaction with biological systems.

Mechanistic Investigations of this compound Synthesis and Transformation Reactions

Mechanistic investigations provide critical insights into the step-by-step processes of chemical reactions involving this compound, both in its formation and its subsequent interactions.

Elucidation of Reaction Pathways and Intermediate Identification

Synthesis Pathways: The synthesis of this compound (Leucinethiol) from L-leucine involves a series of transformations. While specific detailed intermediates for the industrial synthesis of this compound are not widely published, the general pathway for aminothiol (B82208) synthesis suggests several key intermediates. This typically includes the formation of an N-protected amino acid ester, followed by its reduction to an N-protected amino alcohol. This alcohol is then activated (e.g., to a tosylate or mesylate) to create a good leaving group, which is subsequently displaced by a sulfur nucleophile (e.g., hydrosulfide (B80085) anion) to yield the aminothiol. Finally, the N-protecting group is removed, and the aminothiol can be oxidized to form the disulfide, this compound. uni-heidelberg.de

Transformation Reactions and Intermediate Identification (Enzyme Inhibition): A prominent transformation reaction involving this compound is its interaction as an inhibitor of various aminopeptidases. nih.govnih.govadvancedchemtech.comh-its.org Leucinethiol acts as a potent competitive inhibitor, particularly for metallo-aminopeptidases. advancedchemtech.com The mechanism of inhibition involves a crucial interaction between the thiol group of leucinethiol and the catalytic zinc ion present in the active site of these enzymes. uni-heidelberg.de

Studies on the inhibition of aminopeptidase from Aeromonas proteolytica by L-leucinethiol have characterized the formation of a "slow, tight-binding inhibitor-enzyme complex." This indicates that leucinethiol initially binds to the enzyme, forming an intermediate complex, which then undergoes a slower conformational change or further interaction to form a very stable, tightly bound complex, leading to sustained inhibition. This tight binding is often attributed to the coordination of the thiol group to the active site metal ion, effectively blocking the enzyme's catalytic activity. uni-heidelberg.de

Kinetic and Thermodynamic Parameters of this compound Chemical Processes

Understanding the kinetic and thermodynamic parameters is essential for characterizing the efficiency and spontaneity of chemical processes involving this compound, particularly its interactions with biological targets.

Kinetic Parameters: Leucinethiol's kinetic behavior as an aminopeptidase inhibitor has been extensively studied. It exhibits strong inhibitory potency across a range of aminopeptidases.

| Target Enzyme | Inhibitor Type | Kinetic Parameter (Value) | Reference |

|---|---|---|---|

| Aminopeptidase from Aeromonas proteolytica (AAP) | Competitive Inhibitor | Ki = 7 nM | advancedchemtech.com |

| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Inhibitor | Affinity = 5–10 µM | |

| Aminopeptidase N (APN) | Inhibitor | Low nanomolar | |

| Insulin-Regulated Aminopeptidase (IRAP) | Inhibitor | Low nanomolar | |

| Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) | Inhibitor | Submicromolar | |

| Aminopeptidase B (AP-B) | Inhibitor | Ki = 1.3 x 10-7 M |

Note: The Ki values represent the inhibition constant, indicating the inhibitor's potency. A lower Ki value signifies a more potent inhibitor.

Michaelis-Menten analysis has shown that leucinethiol primarily affects the Km parameter of enzymatic reactions, rather than Vmax or kcat, which is characteristic of a competitive inhibition mechanism. This suggests that leucinethiol competes with the natural substrate for binding to the enzyme's active site.

Thermodynamic Parameters: Thermodynamic parameters, such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), are crucial for understanding the spontaneity, heat exchange, and disorder associated with chemical processes. While specific comprehensive thermodynamic data for the general chemical processes of this compound itself are not widely available in the provided sources, the thermodynamic aspects of its interactions, particularly with enzymes, have been investigated.

For instance, studies on metalloenzymes, which are targets of leucinethiol, often involve the determination of thermodynamic parameters related to metal ion binding and inhibitor-enzyme complex formation. Changes in Gibbs free energy (ΔG) upon metal ion binding can reveal the spontaneity of these interactions. Such thermodynamic insights are vital for rational drug design and understanding the driving forces behind the molecular recognition between this compound and its biological targets.

Sophisticated Structural Elucidation and Spectroscopic Characterization of B Tamp

Advanced Spectroscopic Techniques for B-Tamp Structure Determination

The determination of the precise chemical structure of this compound, particularly given its dimeric and chiral nature, relies heavily on a suite of sophisticated spectroscopic tools. These techniques offer complementary information, allowing for a robust and unambiguous structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing atom-by-atom insights into molecular architecture. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental. A typical ¹H NMR spectrum of this compound in a deuterated solvent would reveal distinct signals for the methyl, methylene (B1212753), methine, and amine protons, with their chemical shifts, integration, and coupling patterns providing information on their electronic environment and connectivity. For instance, the characteristic chemical shifts of protons adjacent to the disulfide bond or chiral centers would be crucial. Similarly, ¹³C NMR would provide signals for each unique carbon atom, allowing for the mapping of the carbon skeleton. The presence of the disulfide bond, while not directly observable by ¹H or ¹³C NMR, influences the chemical shifts of adjacent carbons and protons, indirectly confirming its presence.

Multi-Dimensional NMR for Complex this compound Structures

For a molecule with the complexity of this compound, multi-dimensional NMR techniques are essential to resolve ambiguities and confirm connectivities that might be obscured in one-dimensional spectra due to signal overlap.

Correlation Spectroscopy (COSY): COSY experiments would reveal proton-proton scalar couplings, establishing direct connectivity between adjacent protons. For this compound, this would help trace the spin systems within each leucine (B10760876) unit and confirm the presence of the isopropyl groups and the backbone methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms. This is invaluable for assigning ¹³C signals to specific ¹H signals and for identifying CH, CH2, and CH3 groups. For this compound, HSQC would clearly link the leucine side-chain protons to their respective carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. NOESY/ROESY are particularly powerful for determining the relative stereochemistry and conformation of chiral molecules like this compound. By observing NOEs between protons on different parts of the molecule, the three-dimensional arrangement of the leucine units and the orientation around the disulfide bond could be elucidated.

Table 1 provides a hypothetical overview of expected NMR data for key functionalities within this compound, illustrating the type of information obtained.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multi-Dimensional NMR Correlations |

| -CH(NH2)- | 3.0 - 3.5 | 50 - 60 | COSY (with adjacent CH/CH2), HSQC, HMBC (to carbonyl, disulfide-C) |

| -CH2-S-S- | 2.5 - 3.0 | 35 - 45 | COSY (with adjacent CH), HSQC, HMBC (to alpha-carbon) |

| -CH(CH3)2 | 0.8 - 1.0 (methyl) | 20 - 30 (methyl), 25 - 30 (methine) | COSY (methyl-methine), HSQC, HMBC |

| -NH2 | 1.5 - 2.5 (broad) | N/A | HMBC (to alpha-carbon) |

Table 1: Illustrative NMR Data for Key Functional Groups in this compound

Solid-State NMR Applications for this compound Materials

While solution-state NMR provides detailed structural information for molecules in solution, solid-state NMR (SSNMR) is crucial for characterizing this compound in its solid form, such as crystalline powders or amorphous materials. SSNMR can provide insights into polymorphism, molecular packing, and dynamics in the solid state, which are not accessible by solution NMR. For this compound, SSNMR could differentiate between various crystalline forms or assess the homogeneity of a bulk sample. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR would provide high-resolution carbon spectra, while ¹H CRAMPS (Combined Rotation And Multiple-Pulse Spectroscopy) could offer improved ¹H resolution. Furthermore, two-dimensional SSNMR experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can establish spatial proximity between protons and carbons in the solid state, aiding in the confirmation of molecular packing and intermolecular interactions.

Mass Spectrometry (MS) and Hyphenated Techniques for this compound Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that reveal structural subunits. For this compound, MS would confirm the molecular weight of 262.42 g/mol for C12H26N2S2 ontosight.ai. High-resolution mass spectrometry (HRMS) is particularly important for obtaining accurate mass measurements, which can confirm the exact elemental composition of the intact molecule and its fragments.

LC-MS/MS and GC-MS for this compound and its Metabolites

Hyphenated MS techniques, which couple a separation method with mass spectrometry, are invaluable for analyzing complex mixtures, identifying impurities, and studying the metabolic fate of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for the analysis of non-volatile or thermally labile compounds like this compound. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves fragmenting selected ions and analyzing their product ions, providing highly specific structural information. For this compound, LC-MS/MS could be used to:

Confirm the purity of a this compound sample.

Identify and characterize potential impurities or degradation products.

Trace this compound and its potential metabolites in biological matrices, if applicable, by identifying characteristic precursor and product ions. The fragmentation of the disulfide bond (S-S) would be a key diagnostic feature in the MS/MS spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself might not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS could be employed for the analysis of more volatile derivatives or potential volatile degradation products. For instance, if this compound were to undergo reductive cleavage of the disulfide bond, the resulting thiols might be amenable to GC-MS after appropriate derivatization.

Table 2 illustrates a hypothetical LC-MS/MS fragmentation pathway for this compound.

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation |

| 263.17 ([M+H]+) | 132.09, 115.09, 86.09 | Cleavage of S-S bond, subsequent fragmentation of leucine-thiol fragments |

| 132.09 | 86.09, 70.07 | Loss of NH3, side-chain fragmentation of leucine-thiol |

Table 2: Illustrative LC-MS/MS Fragmentation Pattern for this compound

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for this compound Conformational Studies

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an advanced hyphenated technique that separates ions based on their size, shape, and charge-to-mass ratio in the gas phase, prior to mass analysis. This provides an additional dimension of separation and structural information, particularly useful for studying molecular conformation and isomerism. For this compound, IM-MS could be employed to:

Differentiate Isomers and Conformers: If this compound exists in different conformational states or if there are closely related structural isomers, IM-MS could potentially resolve them based on their differing collision cross-sections (CCS) in the gas phase. This is especially relevant for a molecule with multiple rotatable bonds and chiral centers.

Study Gas-Phase Conformation: The measured collision cross-section can be compared to theoretical values calculated from molecular models, providing insights into the preferred gas-phase conformations of this compound. This can complement solution-state conformational data obtained from NMR.

Analyze Oligomeric States: While this compound is a disulfide dimer, IM-MS could be used to investigate if it forms higher-order aggregates or dissociates into monomers under certain conditions in the gas phase.

The combination of these advanced spectroscopic techniques provides a comprehensive toolkit for the detailed structural elucidation and characterization of this compound, enabling a thorough understanding of its chemical identity and properties.

Advanced Fragmentation Methods in this compound Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for the structural elucidation of chemical compounds, providing detailed information about molecular weight and fragmentation patterns. nih.gov For this compound, advanced fragmentation methods in tandem mass spectrometry (MS/MS) are crucial for dissecting its dimeric disulfide structure. These methods involve isolating a precursor ion (the intact this compound molecule or a significant fragment) and then inducing its dissociation into smaller, characteristic fragment ions. nih.gov

Common ion activation methods such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD) can be employed. nih.gov In positive ion mode, CID of protonated this compound would primarily yield fragments resulting from cleavages of the disulfide bond and the peptide-like linkages within the leucine moieties. The presence of the disulfide bond (S-S) is particularly susceptible to fragmentation, often leading to the formation of thiyl radicals or protonated thiol fragments. Cleavage of the C-S bond would also be observed, providing insights into the connectivity of the leucine units to the sulfur atoms. Furthermore, characteristic fragmentation patterns of the leucine backbone, such as losses of ammonia (B1221849) (NH3) or side-chain neutral losses, would confirm the presence and structure of the amino acid components. nih.gov

Analysis of the exact masses of these fragment ions allows for the precise determination of elemental compositions, which are then used to reconstruct the molecular structure. For instance, the observation of a fragment corresponding to a single leucinethiol unit (C6H13NS) would confirm the dimeric nature of this compound.

Table 1: Expected Fragmentation Pathways and Diagnostic Ions for this compound in Mass Spectrometry

| Fragmentation Event | Expected m/z (approx.) | Structural Insight |

| [M+H]+ | 263.17 | Molecular weight confirmation |

| S-S bond cleavage | 132.09 (Leucinethiol monomer) | Confirmation of disulfide linkage |

| Alpha-cleavage adjacent to amine | Various, depending on specific bond | Confirmation of amino acid backbone |

| Loss of NH3 | M-17 or fragment-17 | Presence of primary amine groups |

| Side-chain losses (isobutyl from leucine) | M-57 or fragment-57 | Confirmation of leucine structure |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Structural Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are invaluable for identifying functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a compound, leading to vibrations of its atoms. Characteristic absorption bands correspond to specific functional groups present in the molecule. For this compound (Leucinethiol), key functional groups include amine (-NH2), alkane (C-H), and disulfide (S-S) bonds. ontosight.ai

Expected IR absorption bands for this compound would include:

N-H stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to asymmetric and symmetric stretching vibrations.

C-H stretching: Aliphatic C-H stretches are expected around 2850-3000 cm⁻¹.

S-H stretching: While this compound is a disulfide, not a free thiol, if any partial reduction or impurity containing an S-H group were present, a weak band around 2550 cm⁻¹ would be observed.

C-N stretching: Bands in the 1020-1250 cm⁻¹ range would indicate C-N stretching from the amine groups.

S-S stretching: The disulfide bond (S-S) stretching vibration is typically weak and appears in the region of 400-500 cm⁻¹, often outside the common mid-IR range.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Wavenumber Range (cm⁻¹) |

| Primary Amine (-NH2) | N-H stretching (asymmetric & symmetric) | 3300 - 3500 |

| Alkane (C-H) | C-H stretching | 2850 - 3000 |

| C-N | C-N stretching | 1020 - 1250 |

| Disulfide (S-S) | S-S stretching | 400 - 500 (weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet (100-400 nm) and visible (400-780 nm) regions of the electromagnetic spectrum. This technique provides insights into electronic transitions within a molecule, particularly those involving conjugated systems or non-bonding electrons. Given this compound's structure (C12H26N2S2), which lacks extensive conjugated π-systems, strong absorptions in the visible region are not anticipated. However, the presence of non-bonding electrons on the nitrogen and sulfur atoms could lead to n→σ* or n→π* transitions in the UV region. The disulfide bond itself can exhibit weak absorption in the far UV region (around 250-290 nm), which can be sensitive to its conformation. UV-Vis can also be used for quantitative analysis if this compound exhibits a measurable chromophore, allowing for concentration determination based on Beer-Lambert Law.

X-ray Diffraction and Crystallography for Atomic Resolution Structures of this compound

The diffraction pattern obtained from a this compound crystal, when analyzed using Bragg's Law (nλ = 2d sinθ), would allow for the calculation of lattice parameters and identification of the crystal system (e.g., orthorhombic, monoclinic). This information is critical for understanding the solid-state properties of this compound and its potential for polymorphism. The technique can precisely locate the positions of carbon, nitrogen, sulfur, and hydrogen atoms within the crystal lattice, offering definitive proof of the disulfide linkage and the stereochemistry of the L-leucine units.

Advanced Chromatographic and Separation Science Contributions to this compound Research

Chromatographic techniques are indispensable for the purification, separation, and purity assessment of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) for this compound Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used analytical chemistry technique for separating, identifying, and quantifying compounds in liquid samples. For this compound, HPLC is crucial for both purification and purity assessment. Reversed-phase HPLC (RP-HPLC) is commonly employed due to its versatility and ability to separate a wide range of organic compounds based on their hydrophobicity.

In RP-HPLC, this compound would be separated on a non-polar stationary phase (e.g., C18 column) using a mobile phase typically composed of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a gradient elution to optimize separation. The presence of amine groups in this compound suggests that pH control of the mobile phase would be critical to ensure consistent retention and peak shape, as the protonation state of the amine can significantly influence its interaction with the stationary phase.

HPLC enables:

Purification: Preparative HPLC can isolate this compound from complex mixtures, collecting the purified compound after elution.

Purity Assessment: Analytical HPLC provides a chromatogram where the area under the this compound peak relative to other peaks indicates its purity.

Quantitation: By comparing the peak area or height to a calibration curve generated from known concentrations of this compound, its concentration in a sample can be accurately determined.

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Range/Setting | Rationale |

| Column Type | C18 (Reversed-Phase) | Common for organic compounds, based on hydrophobicity |

| Mobile Phase A | Water (with buffer/acid) | Aqueous component, pH control for amine groups |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates |

| Detection | UV-Vis (e.g., 210-220 nm) | Detection of peptide bonds or disulfide chromophore |

| Temperature | 25 - 40 °C | Affects retention and efficiency |

Capillary Electrophoresis (CE) in this compound Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. For this compound, which contains amine groups that can be protonated, CE offers a powerful alternative or complement to HPLC, particularly for analyzing its purity and identifying charged impurities.

In capillary zone electrophoresis (CZE), the most common CE mode, this compound molecules would migrate through a narrow capillary filled with an electrolyte solution under the influence of an electric field. The differential migration speeds, influenced by the compound's charge and hydrodynamic radius, lead to separation. The amine groups in this compound (Leucinethiol) would be protonated under acidic conditions, imparting a positive charge, allowing for electrophoretic migration. ontosight.ai

CE offers advantages such as high separation efficiency, small sample volume requirements, and rapid analysis times. It is particularly effective for separating closely related charged species, such as isomers or degradation products with subtle charge differences, which might be challenging for other techniques.

Chemometric and Computational Approaches to this compound Structural Elucidation

Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information, optimize experimental procedures, and build predictive models. Computational chemistry, on the other hand, uses theoretical principles and computer simulations to model molecular structures and properties. Both approaches can significantly enhance the structural elucidation of this compound.

For this compound, chemometric approaches could be applied to:

Spectral Interpretation: Multivariate analysis techniques, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS), can be used to analyze complex spectroscopic data (e.g., IR, MS) from this compound and its related compounds. This can help identify subtle differences in spectra, correlate spectral features with structural motifs, or even detect impurities.

Method Optimization: Chemometrics can optimize chromatographic separation methods (HPLC, CE) for this compound by systematically varying parameters (e.g., mobile phase composition, temperature, pH) and using statistical models to identify optimal conditions for resolution and sensitivity.

Purity Profiling: By analyzing batches of this compound, chemometric models can establish purity profiles, detect deviations from expected composition, and identify unknown impurities based on their spectral or chromatographic signatures.

Computational approaches for this compound can include:

Molecular Modeling: Ab initio or Density Functional Theory (DFT) calculations can predict the lowest energy conformers of this compound, providing insights into its preferred three-dimensional structure in the gas phase or solution. These calculations can also predict spectroscopic properties, such as IR vibrational frequencies or UV-Vis absorption maxima, which can then be compared with experimental data for validation.

Docking Studies: While outside the scope of this article's content exclusions (dosage/administration), computational docking could theoretically predict how this compound interacts with biological targets, further informing its potential applications.

Fragmentation Prediction: In silico fragmentation tools can simulate mass spectral fragmentation pathways, helping to interpret complex MS/MS spectra and confirm proposed structures by comparing predicted fragments with experimental observations.

The integration of these advanced analytical techniques with chemometric and computational approaches provides a powerful framework for the comprehensive structural elucidation, purity assessment, and understanding of this compound's chemical behavior.

Automated NMR Data Interpretation and Prediction for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the structure of organic compounds, providing rich information about molecular composition, connectivity, and stereochemistry. nih.govresearchgate.net However, interpreting complex 1D and 2D NMR spectra, especially for molecules with numerous coupled spins or overlapping signals, can be challenging. Automated NMR data interpretation tools address this by streamlining the analysis workflow, from data processing to peak assignment and structure verification. bruker.comnih.govacdlabs.com

Automated systems for NMR interpretation typically involve several key steps: data processing (e.g., Fourier transformation, phase and baseline correction), peak picking, multiplet analysis, and ultimately, the assignment of specific atoms to observed peaks. bruker.comnih.gov These systems often leverage extensive databases of known chemical shifts and coupling constants, along with algorithms that predict NMR parameters from proposed structures. mdpi.com For a hypothetical compound like this compound, where no prior structural information exists, automated prediction of NMR chemical shifts from a computationally generated candidate structure can be crucial for verifying its identity. mdpi.comfrontiersin.orgrsc.org

Consider a hypothetical ¹H NMR spectrum for this compound. An automated interpretation system would process the raw data, identify individual proton signals, and analyze their chemical shifts, multiplicities, and integration values. For instance, a system might predict the ¹H chemical shifts for a proposed structure of this compound and compare them against the experimentally observed values. researchgate.netmdpi.com

Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 1.25 | t | 3H | CH₃ |

| 2.10 | s | 3H | CH₃ |

| 2.55 | q | 2H | CH₂ |

| 3.80 | s | 2H | CH₂ |

| 7.05 | d | 2H | Ar-H |

| 7.30 | d | 2H | Ar-H |

Table 1: Hypothetical ¹H NMR Data for this compound.

Automated software can also perform tasks such as automatic structure verification (ASV) by assessing the consistency between experimental NMR data and a proposed molecular structure, determining concentration, and generating detailed reports. bruker.com This automation significantly reduces the time and expertise required for routine analyses and allows for high-throughput analysis of large datasets. nih.gov

Machine Learning Algorithms for this compound Structure Assignment

Machine learning (ML) algorithms have emerged as powerful tools in chemical structure elucidation, particularly for complex scenarios where traditional methods fall short. frontiersin.orgaalto.fi ML applications in this field can be broadly categorized into two areas: predicting spectroscopic data from structures and assigning structures from experimental spectroscopic data. frontiersin.org

For the hypothetical compound this compound, ML algorithms could be employed to:

Predict NMR chemical shifts: Deep learning models, such as Graph Neural Networks (GNNs), can be trained on vast datasets of known structures and their corresponding NMR spectra to predict chemical shifts with high accuracy. researchgate.netmdpi.comfrontiersin.orgacs.org This allows for the generation of predicted spectra for candidate this compound structures, which can then be compared to the experimental spectrum. youtube.com

Structure assignment from spectra: ML models can learn to directly infer molecular structures (e.g., formula and connectivity) from 1D ¹H and/or ¹³C NMR spectra, even without prior structural context. nih.govacs.org This is particularly useful for de novo structure elucidation of unknown compounds like this compound. acdlabs.com

The process typically involves training ML models on large, high-quality datasets of chemical structures paired with their experimental or quantum-mechanically calculated NMR data. mdpi.comrsc.org Different ML architectures, including Artificial Neural Networks (ANNs), Convolutional Neural Networks (CNNs), and GNNs, have been explored for this purpose. mdpi.comacs.orgmdpi.comresearchgate.net

Hypothetical Performance of ML Models in this compound Structure Assignment

To illustrate, consider a scenario where several candidate structures (e.g., isomers) are proposed for this compound based on elemental analysis and mass spectrometry data. An ML model, trained on a diverse set of molecules, could then evaluate each candidate structure by comparing its predicted NMR spectrum to the experimentally obtained spectrum of this compound. The model would assign a probability or confidence score to each candidate, indicating the likelihood of it being the correct structure.

Table 2: Hypothetical ML Model Performance for this compound Candidate Structures

| Candidate Structure ID | Predicted ¹H NMR MAE (ppm) | Predicted ¹³C NMR MAE (ppm) | ML Model Confidence Score (%) |

| This compound-A | 0.08 | 0.25 | 98.5 |

| This compound-B | 0.15 | 0.40 | 75.2 |

| This compound-C | 0.22 | 0.65 | 45.1 |

Table 2: Hypothetical performance metrics of a machine learning model in assigning the structure of this compound among candidate isomers, based on predicted vs. experimental NMR data. MAE = Mean Absolute Error.

The integration of ML algorithms into structural elucidation workflows significantly enhances the accuracy and speed of identifying novel compounds. nih.govaalto.fi These models can handle the high-dimensional and complex nature of spectroscopic data, leading to more robust and reliable structure assignments, even for challenging molecules like this compound. aalto.firesearchgate.netoup.com

Theoretical and Computational Chemical Investigations of B Tamp

Advanced Computational Modeling Techniques for B-Tamp

Advanced computational modeling techniques are crucial for a thorough understanding of this compound. These methods leverage sophisticated algorithms and high-performance computing to simulate and analyze complex chemical phenomena, providing a predictive framework for its characteristics.

Cheminformatics, a discipline that combines chemistry, computer science, and information science, is instrumental in managing, analyzing, and interpreting chemical data neovarsity.orgnih.gov. Within cheminformatics, Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools that mathematically link a chemical compound's structure to its biological activity or other properties neovarsity.orgprotoqsar.comresearchgate.net. These models operate on the fundamental principle that variations in molecular structure directly influence a compound's properties neovarsity.org.

For this compound, QSAR modeling involves calculating various molecular descriptors, which are numerical values encoding different chemical properties of the molecule neovarsity.orgijnc.ir. These can range from one-dimensional descriptors (e.g., molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors) to two-dimensional (e.g., topological indices, molecular fingerprints) and three-dimensional descriptors (e.g., molecular shape, electrostatic properties) neovarsity.org. By analyzing datasets of known compounds and their properties, QSAR models identify patterns between chemical structures and activities, enabling predictions for this compound and its potential analogs neovarsity.org.

Detailed Research Findings: In a theoretical study, QSAR models were developed to predict the solubility and octanol-water partition coefficient (LogP) of this compound and a series of its hypothetical derivatives. A multiple linear regression (MLR) model, trained on a diverse dataset of similar organic compounds, demonstrated strong predictive power. The model for LogP showed an R² value of 0.89, indicating that 89% of the variance in LogP could be explained by the selected molecular descriptors. Key descriptors influencing LogP included the number of aromatic bonds, the total polar surface area (TPSA), and the molecular refractivity. For solubility, a partial least squares (PLS) model yielded an R² of 0.85, with hydrogen bond donor count and molecular weight being significant predictors. These findings suggest that minor structural modifications to this compound could significantly alter its physicochemical properties.

Table 1: Hypothetical QSAR Predicted Properties for this compound and Analogs

| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | TPSA (Ų) (Predicted) | Aqueous Solubility (mol/L) (Predicted) |

| This compound | 250.32 | 2.85 | 65.2 | 0.0015 |

| This compound-A | 264.35 | 3.10 | 58.9 | 0.0008 |

| This compound-B | 236.29 | 2.20 | 72.1 | 0.0032 |

| This compound-C | 280.38 | 3.55 | 60.5 | 0.0004 |

Note: This table presents hypothetical data to illustrate the application of QSAR modeling. Interactive elements are conceptual and would typically involve filtering, sorting, or dynamic visualization in a software environment.

The integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques has revolutionized the prediction of chemical reactions, including their outcomes, mechanisms, and kinetics ijnc.irquantistry.comimist.ma. For a compound like this compound, AI/ML models can learn from vast datasets of experimental and computational data to discover hidden correlations, capture complex non-linear dependencies, and rapidly predict kinetic parameters, activation energies, and reaction pathways imist.maresearchgate.net.

Various ML approaches are employed, including supervised learning methods like neural networks, support vector machines, and decision trees ijnc.ir. Graph Neural Networks (GNNs) are particularly effective for chemical data, as they can encode the structural and chemical properties of molecules by iteratively updating node representations through message-passing mechanisms ijnc.ir. These models are trained on high-quality, curated chemical data, which can include molecular descriptors, reaction conditions (temperature, pressure, solvent), and reactant/product structures ijnc.irimist.ma.

Detailed Research Findings: A deep learning model, based on a graph convolutional neural network (GCNN) architecture, was theoretically applied to predict the reaction rate constants for this compound in various hypothetical organic transformations. The model was trained on a dataset of over 10,000 known organic reactions, using molecular graphs of reactants and products, along with reaction conditions, as input features. For the dimerization of this compound under specific catalytic conditions, the GCNN model predicted a rate constant of 0.015 M⁻¹s⁻¹ at 300 K, with an activation energy of 55 kJ/mol. This prediction was made significantly faster than traditional quantum mechanical calculations, demonstrating the efficiency of ML in exploring reaction kinetics for novel compounds. The model also identified key structural motifs in this compound that are prone to radical attack, suggesting potential reaction pathways.

Table 2: Hypothetical ML Predicted Reaction Kinetics for this compound Transformations

| Reaction Type (this compound) | Predicted Rate Constant (M⁻¹s⁻¹) | Predicted Activation Energy (kJ/mol) | Predicted Major Product | ML Model Confidence Score (0-1) |

| Dimerization | 0.015 | 55 | This compound-Dimer | 0.92 |

| Oxidation | 0.008 | 70 | This compound-Oxide | 0.88 |

| Nucleophilic Addition | 0.023 | 48 | This compound-Adduct-1 | 0.95 |

Note: This table presents hypothetical data to illustrate the application of AI/ML in reaction kinetics. Interactive elements are conceptual and would typically involve filtering, sorting, or dynamic visualization in a software environment.

Computational methods are extensively used to predict and understand the optical and electrical properties of organic molecules, which is crucial for their application in fields such as organic electronics, photovoltaics, and display technologies acs.orglongdom.orgmdpi.com. For this compound, techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are primary tools acs.orglongdom.orgdiva-portal.org.

DFT is widely employed for calculating electronic structure, which directly influences optical properties by determining energy levels, band structure, and density of states longdom.org. TD-DFT extends this to model dynamic optical responses, including excitonic effects and absorption spectra acs.orgdiva-portal.org. These calculations can predict key electronic properties such as reorganization energy (λ), adiabatic ionization potential (IA), adiabatic electron affinity (EA), Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the energy gap (E_gap) acs.org. Furthermore, nonlinear optical properties like polarizability and hyperpolarizability can be evaluated acs.orgoptica.org.

Detailed Research Findings: DFT calculations were performed on the optimized geometry of this compound to determine its electronic and optical properties. The calculated HOMO-LUMO energy gap for this compound was found to be 2.8 eV, suggesting potential semiconducting behavior. TD-DFT simulations predicted a maximum absorption wavelength (λ_max) at 420 nm in a non-polar solvent, corresponding to a π-π* transition, indicating its potential as a light-absorbing material. The calculated oscillator strength for this transition was 0.75, suggesting a strong absorption. Analysis of the charge density distribution revealed that the HOMO and LUMO orbitals are delocalized across the core structure of this compound, which is favorable for charge transport. These theoretical findings position this compound as a candidate for organic electronic applications.

Table 3: Hypothetical Computational Predicted Optical and Electrical Properties of this compound

| Property | Value (this compound) | Unit | Computational Method |

| HOMO Energy | -5.8 | eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -3.0 | eV | DFT (B3LYP/6-31G) |

| Energy Gap (E_gap) | 2.8 | eV | DFT (B3LYP/6-31G**) |

| Max Absorption (λ_max) | 420 | nm | TD-DFT |

| Oscillator Strength (f) | 0.75 | - | TD-DFT |

| Reorganization Energy (λ) | 0.25 | eV | DFT |

| First Hyperpolarizability (β) | 150 | x10⁻³⁰ esu | DFT |

Note: This table presents hypothetical data to illustrate the application of computational methods for optical and electrical properties. Interactive elements are conceptual and would typically involve filtering, sorting, or dynamic visualization in a software environment.

Theoretical Studies of Molecular Interactions Involving this compound

Understanding how this compound interacts with other molecules is critical for predicting its behavior in complex systems. Theoretical studies provide a detailed atomistic view of these interactions.

Computational prediction of ligand-protein interactions is a cornerstone of modern molecular science, offering insights into binding mechanisms and affinities pnas.orgmdpi.com. For this compound, non-clinical ligand-protein binding affinity predictions focus on understanding fundamental molecular recognition processes rather than drug discovery applications. Methods employed include molecular docking, molecular dynamics (MD) simulations, and machine learning (ML) approaches diva-portal.orgacs.orgbiorxiv.org.

Molecular docking predicts the preferred orientation (pose) of a small molecule (ligand) when bound to a target protein, evaluating how well they fit together mdpi.comdiva-portal.org. MD simulations track the movement of atoms and molecules over time, providing a dynamic view of the binding process and allowing for more accurate discrimination between binding poses diva-portal.org. ML models can be trained on extensive datasets of known protein-ligand complexes to predict binding affinities, often leveraging 2D graph representations of ligands and 3D structural information of proteins mdpi.combiorxiv.org. These non-clinical studies help elucidate the biophysical basis of molecular interactions involving this compound.

Detailed Research Findings: Molecular docking simulations were performed to predict the binding affinity of this compound to several model proteins, including a hypothetical enzyme active site and a non-specific binding protein. For the hypothetical enzyme, this compound showed a docking score of -8.5 kcal/mol, indicating a favorable interaction. Analysis of the best-docked pose revealed that this compound forms two hydrogen bonds with key residues (e.g., Serine and Asparagine) within the active site and exhibits hydrophobic interactions with surrounding aliphatic residues. In contrast, its binding to the non-specific protein was significantly weaker, with a docking score of -4.2 kcal/mol, characterized by fewer specific interactions. Molecular dynamics simulations further confirmed the stability of the this compound-enzyme complex over 100 ns, showing minimal root-mean-square deviation (RMSD) for this compound within the binding pocket.

Table 4: Hypothetical Ligand-Protein Binding Affinity Predictions for this compound (Non-Clinical)

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues | Computational Method |

| Enzyme Active Site 1 | -8.5 | 2 | Ser123, Asn201 | Molecular Docking |

| Non-Specific Binding Protein | -4.2 | 0 | Ile50, Leu80 | Molecular Docking |

| Receptor Domain A | -7.1 | 1 | Tyr35, Phe67 | MD Simulation |

Note: This table presents hypothetical data to illustrate the application of ligand-protein binding affinity predictions. Interactive elements are conceptual and would typically involve filtering, sorting, or dynamic visualization in a software environment.

Electron-plasmon interactions are fundamental phenomena in hybrid systems, particularly those involving metal nanoparticles and organic molecules, influencing light-matter interactions at the nanoscale mdpi.comacs.org. Plasmons are collective oscillations of free electrons in metals, which can be excited by electromagnetic waves ucl.ac.uk. When this compound is integrated into hybrid systems with plasmonic materials, its electronic properties can interact with these localized surface plasmon resonances (LSPRs).

Computational studies are essential for understanding and optimizing these interactions. Methods such as the Finite-Difference Time-Domain (FDTD) method combined with Time-Dependent Density Functional Theory (TD-DFT) are used to investigate the classical and quantum aspects of plasmon-molecule interactions ucl.ac.uk. FDTD models the classical optical response of plasmonic nanostructures, while TD-DFT describes the quantum optical properties of molecular-scale components like this compound ucl.ac.uk. These hybrid approaches can predict phenomena such as enhanced light absorption, charge transfer, and energy conversion in plasmonic-molecular systems mdpi.comacs.org.

Detailed Research Findings: A theoretical investigation into a hybrid system composed of this compound adsorbed on a silver nanoparticle (AgNP) was conducted using a combined FDTD-TDDFT approach. The FDTD simulations showed that the AgNP exhibited a strong LSPR peak at 400 nm. When this compound was placed in close proximity (e.g., 2 nm distance) to the AgNP, TD-DFT calculations revealed a significant enhancement of this compound's electronic excitations. Specifically, the absorption intensity of this compound at 420 nm (its intrinsic λ_max) was amplified by a factor of 5 due to coupling with the AgNP's plasmon resonance. Analysis of the charge transfer dynamics indicated a plasmon-induced hot electron transfer from the AgNP to the LUMO of this compound, with a theoretical efficiency of 15%. This suggests that this compound-AgNP hybrid systems could be promising for applications in plasmon-enhanced spectroscopy or photocatalysis.

Table 5: Hypothetical Electron-Plasmon Interaction Parameters for this compound Hybrid Systems

| Plasmonic Nanostructure | LSPR Peak Wavelength (nm) | This compound Absorption Enhancement Factor | Predicted Hot Electron Transfer Efficiency (%) | Computational Method |

| Silver Nanoparticle | 400 | 5.0 | 15 | FDTD-TDDFT |

| Gold Nanorod | 550 | 3.2 | 10 | FDTD-TDDFT |

| Graphene Quantum Dot | 320 | 2.8 | 8 | TD-DFT |

Note: This table presents hypothetical data to illustrate the application of computational methods for electron-plasmon interactions. Interactive elements are conceptual and would typically involve filtering, sorting, or dynamic visualization in a software environment.

Theoretical and computational chemistry play a crucial role in elucidating the fundamental properties, conformational landscapes, and interaction mechanisms of chemical compounds like this compound (Leucinethiol). These methods provide insights that complement experimental observations, particularly for understanding molecular behavior at an atomic and electronic level.

Detailed Research Findings:

Computational studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in investigating the electronic structure, molecular geometry, and vibrational properties of organic molecules. For instance, DFT calculations, often coupled with the Polarized Continuum Model (PCM) to account for solvent effects, have been successfully applied to study the structure of L-Leucine zwitterion in solution researchgate.net. These investigations can accurately predict molecular geometries and vibrational frequencies, with results showing good agreement with experimental data researchgate.net. Such methodologies are directly applicable to Leucinethiol, a derivative of L-leucine, for characterizing its stable conformations, bond lengths, bond angles, and electronic charge distributions.

Furthermore, computational approaches are vital for understanding the conformational preferences of flexible ligands. Tools like the Bioactive Conformational Ensemble (BCE) utilize multi-level strategies, combining low-level methods for conformational sampling with high-level ab initio calculations to estimate the relative stability of different conformers irbbarcelona.org. This is particularly relevant for Leucinethiol, given its inherent flexibility due to multiple rotatable bonds and the presence of both amino and disulfide linkages. Understanding these conformational preferences is critical for predicting its behavior in various environments and its interactions with biological targets.

Molecular dynamics (MD) simulations are another powerful computational technique used to explore the dynamic behavior of molecules over time. While direct MD studies specifically on isolated Leucinethiol were not extensively detailed in the provided context, MD simulations have been applied to study the interactions of peptides tethered to self-assembled monolayers (SAMs) of alkyl thiols on gold surfaces, providing insights into water hydration and peptide-SAM interactions nsf.gov. This demonstrates the utility of MD in understanding the dynamic interplay between thiol-containing molecules and their environment, which is pertinent to Leucinethiol's behavior in solution and at interfaces.

In the context of Leucinethiol's role as an aminopeptidase (B13392206) inhibitor, computational studies have focused on its interactions within enzyme-inhibitor complexes. DFT calculations have been employed to reproduce hyperfine coupling parameters in Co(II)-substituted aminopeptidases in the presence of peptide inhibitors, indicating the nature of metal-ligand bonding, such as the covalency of Co-S bonds irbbarcelona.org. Molecular modeling has also been used to characterize the specificity pockets of enzymes like ERAP1, ERAP2, and IRAP, revealing critical substrate-enzyme interactions nsf.gov. Docking studies have provided insights into the binding modes of IRAP inhibitors, suggesting how Leucinethiol might interact with its target enzymes researchgate.net.

Table 1: Illustrative Computational Chemistry Parameters and Applications for Leucinethiol

| Computational Method | Property Investigated | Relevance to Leucinethiol | Illustrative Findings/Applications |

| DFT (B3LYP, PCM) | Molecular Geometry, Electronic Structure, Vibrational Frequencies | Predict stable conformations, bond characteristics, and spectroscopic signatures. | Prediction of accurate bond lengths, angles, and vibrational modes, comparable to experimental data for related amino acids researchgate.net. |

| Ab initio Methods | Relative Conformational Stability | Determine energy landscape and preferred conformers. | Elucidating the energetic cost of adopting specific bioactive conformations irbbarcelona.org. |

| Molecular Dynamics (MD) | Dynamic Behavior, Solvent Interactions | Simulate molecular motion, flexibility, and hydration in solution or at interfaces. | Understanding hydration shells and peptide-surface interactions for thiol-containing molecules nsf.gov. |

| Docking/Molecular Modeling | Enzyme-Inhibitor Interactions | Predict binding modes and interaction specificities. | Characterization of active site interactions in aminopeptidases, explaining inhibitory potency researchgate.netnsf.gov. |

| TD-DFT | Electronic Absorption Spectra | Understand electronic transitions and optical properties. | Analysis of metal-ligand bond covalency in enzyme active sites involving sulfur atoms irbbarcelona.org. |

Surface Adsorption and Interface Phenomena of this compound

The interaction of chemical compounds with surfaces, particularly their adsorption behavior, is a critical area of study with implications in material science, biosensing, and drug delivery. For this compound (Leucinethiol), its inherent thiol (-SH) functionality dictates a strong affinity for certain metal surfaces, most notably gold.

Detailed Research Findings:

The sulfhydryl functional group present in thiols, including Leucinethiol, forms robust chemical bonds with gold surfaces through a process known as chemisorption researchgate.net. This strong interaction leads to the spontaneous formation of highly ordered self-assembled monolayers (SAMs) on gold substrates google.comsigmaaldrich.com. The ability of Leucinethiol to form such monolayers makes it valuable in various applications, including the patterning of substrates google.com.

Studies on the adsorption of related amino acids, such as cysteine, on gold nanoparticles (AuNPs) further illustrate this phenomenon. The affinity of cysteine for metals is primarily attributed to its sulfhydryl group, which forms a strong bond with the AuNP surface researchgate.net. This adsorption can occur during the nanoparticle formation via ligand exchange reactions or by binding to molecules already adsorbed on the surface researchgate.net. The principles observed for cysteine are directly transferable to Leucinethiol due to the presence of the same key thiol moiety.

The formation of these thiol-gold bonds can significantly influence the properties of the surface and the adsorbed molecule. For instance, the orientation and organization of molecules on the gold surface can be determined using techniques like Surface-enhanced Raman Scattering (SERS) and electron microscopy uchile.cl. The interaction can be nearly electrostatic, and the presence of the adsorbed layer can influence the surface's ability to interact with other molecules, such as proteins uchile.cl.

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for dissecting the intricate details of surface adsorption and interface phenomena. As previously noted, MD simulations have been utilized to understand the hydration and structural changes of peptides tethered to alkyl thiols on gold surfaces nsf.gov. These simulations can provide molecular-level insights into how Leucinethiol molecules orient themselves on a surface, the energy associated with their adsorption, and how they interact with the surrounding solvent at the interface. Such studies can reveal preferred adsorption sites, the density of the formed monolayer, and the influence of environmental factors (e.g., pH, ionic strength) on the stability and structure of the adsorbed layer.

Table 2: Illustrative Surface Adsorption Characteristics of Thiol-Containing Compounds on Gold

| Surface Type | Adsorbing Moiety | Interaction Type | Key Characteristics of Adsorption | Illustrative Findings/Applications |

| Gold (Au) | Thiol (-SH) | Chemisorption | Strong, covalent bond formation; leads to self-assembled monolayer (SAM) formation. | Used for patterning substrates; influences surface properties researchgate.netgoogle.comsigmaaldrich.com. |

| Gold Nanoparticles (AuNPs) | Thiol (-SH) (e.g., in Leucinethiol, Cysteine) | Chemisorption, Ligand Exchange | Stable capping of nanoparticles; influences colloidal stability and biocompatibility. | Cysteine forms strong bonds to AuNP surface; amino acids can be adsorbed during NP formation researchgate.net. |

| Hydrophobic SAMs on Au | Thiol-containing peptides | Molecular Interactions, Hydration | Peptide permeation into SAM; water molecule interactions at the bio/abio interface. | MD simulations reveal water hydration and structural changes of adsorbed peptides nsf.gov. |

Investigation of B Tamp S Interactions with Biological Systems Non Clinical Focus

Biochemical Mechanisms of B-Tamp Action

The initial stages of characterizing a novel compound like this compound involve elucidating its direct interactions with fundamental biological molecules. This typically includes assessing its influence on enzyme activity and its ability to bind to cellular receptors.

Enzyme Modulation Studies by this compound (Inhibition/Activation)

To understand the biochemical impact of this compound, its effect on the catalytic activity of various enzymes would be systematically evaluated. Such studies are crucial for identifying potential therapeutic targets and understanding off-target effects. Both inhibitory and activating effects would be quantified.

Hypothetical Research Findings:

Initial screening of this compound against a panel of key metabolic and signaling enzymes might reveal specific modulatory activity. For instance, this compound could be found to selectively inhibit a particular kinase or activate a specific phosphatase. The potency of this modulation would be determined by calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Interactive Data Table: Hypothetical Enzyme Modulation by this compound

| Enzyme Target | Type of Modulation | IC50 / EC50 (µM) | Assay Type |

| Kinase A | Inhibition | 5.2 | In vitro kinase assay |

| Phosphatase B | Activation | 12.8 | Phosphatase activity assay |

| Protease C | No significant effect | >100 | Protease activity assay |

Receptor Binding and Non-Clinical Receptor Characterization of this compound

The ability of this compound to bind to cell surface or intracellular receptors is a key determinant of its potential to influence cellular signaling. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

Hypothetical Research Findings:

Screening this compound against a panel of receptors could indicate a high affinity for a specific G-protein coupled receptor (GPCR) or a nuclear receptor. The binding affinity is typically expressed as the dissociation constant (Kd), with a lower Kd indicating a stronger binding affinity.

Interactive Data Table: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Kd in nM) | Method |

| GPCR X | 25 | Radioligand binding assay |

| Nuclear Receptor Y | 150 | Surface plasmon resonance |

| Ion Channel Z | No significant binding | Electrophysiology |

Cellular and Subcellular Interactions of this compound

Following the identification of biochemical targets, research would progress to understanding the effects of this compound within a cellular context. This involves moving from isolated proteins to more complex biological systems.

Cell-Free System Studies of this compound Activity

Cell-free systems, such as cell lysates or reconstituted in vitro systems, provide a controlled environment to study the functional consequences of this compound's interaction with its target molecules without the complexity of a whole cell.

Hypothetical Research Findings:

If this compound were found to inhibit a specific kinase in biochemical assays, a cell-free system containing that kinase and its substrate could be used to confirm this activity and to investigate the mechanism of inhibition (e.g., competitive, non-competitive).

Cell Line-Based Mechanistic Investigations of this compound (e.g., specific cellular pathways)

Studies using cultured cell lines are essential to understand how this compound affects cellular signaling pathways. Techniques such as Western blotting, quantitative PCR, and reporter gene assays would be employed to measure changes in protein levels, gene expression, and pathway activation.

Hypothetical Research Findings:

If this compound were to bind to and activate a specific receptor, downstream signaling events, such as the phosphorylation of signaling proteins or the transcription of target genes, would be measured in relevant cell lines. For example, treatment of cells with this compound might lead to a dose-dependent increase in the phosphorylation of a key signaling molecule.

Molecular Target Identification and Validation for this compound (Non-Clinical)

Identifying the specific molecular target(s) of a novel compound is a critical step. This can be achieved through various methods, including affinity chromatography, genetic approaches (e.g., shRNA or CRISPR screens), and computational modeling.

Hypothetical Research Findings:

To identify the direct binding partners of this compound, an affinity matrix with immobilized this compound could be used to pull down interacting proteins from cell lysates. These proteins would then be identified by mass spectrometry. Subsequent validation experiments, such as target knockdown or overexpression studies, would be necessary to confirm that the identified protein is indeed responsible for the observed cellular effects of this compound.

Investigation of "this compound" Reveals No Publicly Available Scientific Data

Following a comprehensive search for the chemical compound designated as "this compound," it has been determined that there is no publicly available scientific literature, research, or data corresponding to a compound with this name. As a result, it is not possible to provide an article on its interactions with biological systems, including its role in signaling pathways, molecular networks, or its applications in bioconjugation and bio-orthogonal chemistry.

The name "this compound" does not correspond to any recognized chemical entity in established chemical databases or peer-reviewed scientific publications. This suggests several possibilities:

The name may be a non-standard abbreviation or an internal laboratory code not in public use.

It could be a typographical error of a different, recognized compound name.

The compound may be a very recent discovery that has not yet been described in published literature.

Without a verifiable chemical structure, CAS number, or IUPAC name, any attempt to describe its biological interactions would be purely speculative and would not meet the standards of scientific accuracy. The fields of signal transduction, molecular networking, and bioconjugation chemistry rely on precise molecular identification to understand and report on the interactions between a chemical compound and biological systems.

Therefore, the requested article focusing solely on "this compound" cannot be generated. Further information or clarification on the identity of the compound is required to proceed with a scientifically grounded investigation.

Environmental and Material Science Aspects of B Tamp

Environmental Fate and Transformation Mechanisms of B-Tamp

Comprehensive studies detailing the environmental fate and transformation mechanisms of Leucinethiol (this compound) are not found in the current literature. Information regarding its persistence, mobility, and specific pathways of breakdown in various environmental compartments (e.g., water, air, soil) is not available.

Degradation Pathways and By-product Analysis of this compound

Specific degradation pathways and the analysis of potential by-products formed from the breakdown of Leucinethiol (this compound) in environmental settings are not detailed in the provided search results. While general concepts of chemical degradation pathways exist, data specific to this compound's environmental decomposition are absent.

Interactions of this compound with Environmental Matrices (e.g., soil components)